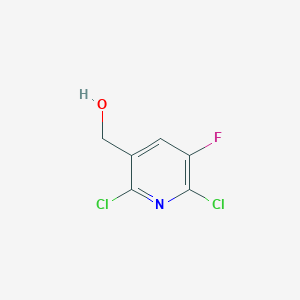

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

概要

説明

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol, commonly referred to as DCFPyM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both chlorine and fluorine atoms and is a highly reactive compound with a wide range of reactivities and properties. DCFPyM has been used in various scientific research applications due to its unique reactivity and chemical properties.

科学的研究の応用

1. Infrared Spectroscopy and Molecular Calculations

In the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, IR spectroscopy revealed structures similar to those observed for 2-fluoropyridine-water clusters. Weak hydrogen bond interactions through aromatic hydrogen were observed, with vibrational frequencies of CH bonds in CH3 group affected by hydrogen bond formation. This indicates the importance of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in studying molecular interactions and hydrogen bonding in similar compounds (Nibu, Marui, & Shimada, 2006).

2. Reactions with Caesium Fluoroxysulphate

Pyridine reacts with CsSO4F in various solvents, including methanol, to produce a mixture of products, demonstrating the reactivity of pyridine derivatives in solvent-based reactions. This has implications for the study of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in similar solvent-based reactions (Stavber & Zupan, 1990).

3. Synthesis of Multi-Substituted Arenes

A study involving palladium-catalyzed C-H halogenation reactions for the synthesis of multi-substituted arenes utilized (6-Amino-2-chloro-3-fluorophenyl)methanol. This indicates the role of halogenated pyridinyl methanols in the synthesis of complex organic compounds (Xiuyun Sun, Yong-Hui Sun, & Rao, 2014).

4. Improved Synthesis Processes

An improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, involving (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, highlights its application in optimizing chemical synthesis techniques (Fang, 2008).

5. Thermo-Solvatochromism Studies

Research on thermo-solvatochromism of certain betaine dyes in aqueous alcohols involves 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate, a compound related to (2,6-Dichloro-5-fluoropyridin-3-yl)methanol. This highlights its importance in understanding the behavior of similar compounds in response to temperature changes in solvent mixtures (Tada, Silva, & Seoud, 2003).

特性

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKFLYWBQHPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630705 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

CAS RN |

820224-51-9 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)